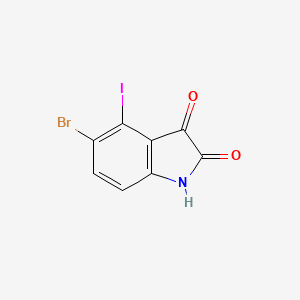

1H-Indole-2,3-dione, 5-bromo-4-iodo-

Descripción

1H-Indole-2,3-dione (isatin) is a heterocyclic compound with a broad spectrum of biological activities, including anticonvulsant, antibacterial, and antiviral properties . The compound 1H-Indole-2,3-dione, 5-bromo-4-iodo- features bromine and iodine at positions 5 and 4, respectively. These halogens enhance lipophilicity and may improve binding affinity to biological targets due to their size and polarizability .

Propiedades

Fórmula molecular |

C8H3BrINO2 |

|---|---|

Peso molecular |

351.92 g/mol |

Nombre IUPAC |

5-bromo-4-iodo-1H-indole-2,3-dione |

InChI |

InChI=1S/C8H3BrINO2/c9-3-1-2-4-5(6(3)10)7(12)8(13)11-4/h1-2H,(H,11,12,13) |

Clave InChI |

NYTMJCBMSBZTJA-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C2=C1NC(=O)C2=O)I)Br |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 1H-Indole-2,3-dione, 5-bromo-4-iodo- typically involves the bromination and iodination of 1H-Indole-2,3-dione. The reaction conditions often include the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst. For example, bromination can be achieved using bromine in acetic acid, while iodination can be performed using iodine monochloride in chloroform . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

1H-Indole-2,3-dione, 5-bromo-4-iodo- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of different indole derivatives.

Substitution: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1H-Indole-2,3-dione, 5-bromo-4-iodo- has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

Biology: The compound’s biological activities make it a candidate for studying antiviral, anticancer, and antimicrobial properties.

Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 1H-Indole-2,3-dione, 5-bromo-4-iodo- involves its interaction with specific molecular targets and pathways. The bromine and iodine substitutions can enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Electronic Comparisons

Unsubstituted Isatin (1H-Indole-2,3-dione) :

The parent compound lacks halogen substituents, resulting in lower molecular weight (147.13 g/mol) and higher solubility in polar solvents compared to halogenated derivatives. Its anticonvulsant and anxiogenic activities are well-documented .2,3,5,6-Tetrabromoindole (C8H3Br4N) :

This tetrabrominated analog (molecular weight: 429.74 g/mol) exhibits a distinct substitution pattern (bromine at positions 2, 3, 5, and 6). Mass spectrometry and NMR data confirm the presence of four bromine atoms, which confer enhanced antimicrobial activity compared to unsubstituted isatin .6-Chloro-5-Fluoro-1H-Indole-2,3-dione :

With smaller halogens (Cl and F) at positions 6 and 5, this derivative (molecular weight: 203.57 g/mol) has a melting point of 142–144°C and solubility in chloroform and acetone. The electron-withdrawing effects of fluorine and chlorine likely influence its reactivity in further synthetic modifications .- 5-Bromo-3-Substituted Indole Derivatives: Bromine at position 5 (as in ) enhances steric bulk and alters electronic density, facilitating interactions with biological targets such as enzymes or receptors.

Physical and Chemical Properties

The table below summarizes key properties of 1H-Indole-2,3-dione derivatives:

*Predicted based on halogenated analogs.

Actividad Biológica

1H-Indole-2,3-dione, 5-bromo-4-iodo-, also known as 5-bromo-4-iodo-1H-indole-2,3-dione, is a halogenated derivative of indole that has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and comparative analysis with related compounds.

Overview of Synthesis

The synthesis of 1H-Indole-2,3-dione, 5-bromo-4-iodo- typically involves the bromination and iodination of the parent compound, 1H-Indole-2,3-dione. Common methods include:

- Bromination : Using bromine in acetic acid.

- Iodination : Utilizing iodine monochloride in chloroform.

These reactions yield the target compound with specific halogen substitutions that influence its biological properties .

Biological Activities

1H-Indole-2,3-dione, 5-bromo-4-iodo- exhibits a range of biological activities:

Antiviral Properties

Research indicates that indole derivatives can inhibit viral replication. The halogen substitutions in this compound may enhance its binding affinity to viral proteins, potentially leading to effective antiviral agents .

Anticancer Activity

Several studies have demonstrated the anticancer potential of indole derivatives. For instance, compounds similar to 1H-Indole-2,3-dione have shown efficacy against various cancer cell lines. In vitro assays indicate that the compound can induce apoptosis in cancer cells through specific signaling pathways .

Antimicrobial Effects

The compound exhibits notable antimicrobial properties against both bacterial and fungal strains. Studies report minimum inhibitory concentrations (MICs) indicating significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .

The mechanism by which 1H-Indole-2,3-dione, 5-bromo-4-iodo- exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes or pathogen replication.

- Receptor Binding : The unique halogen substitutions can enhance binding to biological receptors or proteins, altering their activity.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in target cells may lead to cell death and inhibition of growth in pathogens .

Comparative Analysis with Similar Compounds

A comparison with other indole derivatives highlights the unique properties imparted by the bromo and iodo substitutions:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1H-Indole-2,3-dione | No halogen substitutions | Moderate anticancer activity |

| 5-Bromo-1H-Indole-2,3-dione | Bromine substitution | Enhanced antimicrobial activity |

| 4-Iodo-1H-Indole-2,3-dione | Iodine substitution | Potentially improved receptor binding |

| 5-Bromo-4-Iodo-1H-Indole-2,3-dione | Dual halogen substitutions | Broad-spectrum antiviral and anticancer effects |

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of various indole derivatives on MCF-7 breast cancer cells, 1H-Indole-2,3-dione, 5-bromo-4-iodo-, demonstrated significant cytotoxicity with an IC50 value lower than that of its non-halogenated counterparts .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of halogenated indoles revealed that 1H-Indole-2,3-dione, 5-bromo-4-iodo-, exhibited MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, showing superior efficacy compared to other tested compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.